![molecular formula C21H18N4OS B608965 (E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile CAS No. 297744-42-4](/img/structure/B608965.png)
(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile
Overview
Description
Scientific Research Applications
Synthesis and Interaction Studies
- Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, closely related to the chemical , and studied their interaction with bovine serum albumin through fluorescence and UV–vis spectral studies. This research enhances understanding of protein-binding characteristics of such compounds Meng, Zhu, Zhao, Yu, & Lin, 2012.
Antibacterial Activity
- Hu, Li, & Huang (2006) worked on pyridyl polyheterocyclic compounds with structures similar to the specified compound. They primarily evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria Hu, Li, & Huang, 2006.
Novel Heterocyclic System Synthesis
- Bondarenko et al. (2016) synthesized derivatives involving similar structural elements, leading to the formation of a novel heterocyclic system. This research contributes to the development of new synthetic methods for complex organic molecules Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016.
Heterocyclic Synthesis for Anticancer Activity
- Ghani & Alabdali (2022) synthesized ligands with similar structural components and studied their anti-cancer activity with gold (III) and nickel (II) metal ions. This research shows the potential therapeutic applications of such compounds Ghani & Alabdali, 2022.
Photophysical Properties Analysis
- Percino et al. (2016) studied compounds structurally related to the specified chemical, focusing on their photophysical properties and frontier orbitals. Such studies are crucial for understanding the optical and electronic characteristics of novel materials Percino, Cerón, Rodríguez, Soriano-Moro, Castro, Chapela, Siegler, & Pérez-Gutiérrez, 2016.
Antileukotrienic Agent Synthesis
- Jampílek et al. (2004) synthesized compounds with similar structures as potential antileukotrienic agents, indicating their potential application in treating inflammation-related conditions Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004.
Antiulcer Activity Study
- Subudhi, Panda, & Bhatta (2009) studied 1,4-Dihydropyridines and their bases for antiulcer activity, a therapeutic aspect that may be relevant to compounds with similar structures Subudhi, Panda, & Bhatta, 2009.
Properties
IUPAC Name |
(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMKTBZZSJUGA-FXBPSFAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)S/C(=C(/C#N)\C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





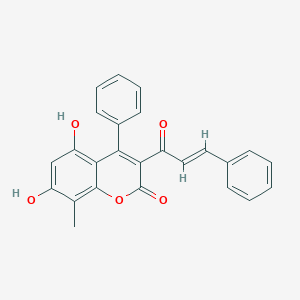

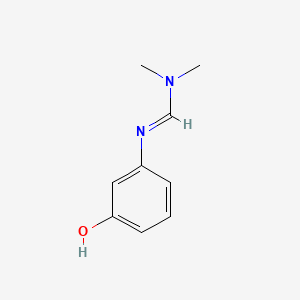

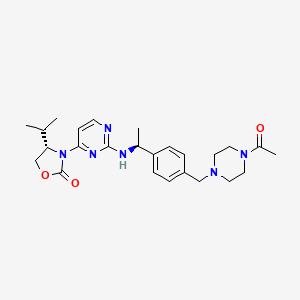
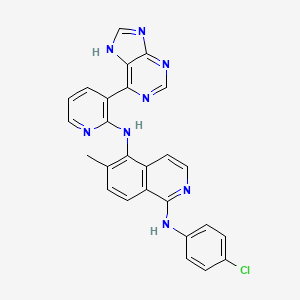


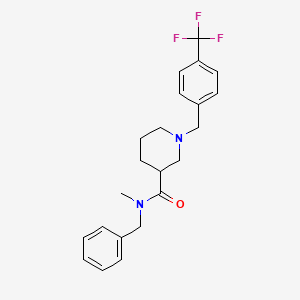
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
